5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine
Description
5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a 2-amine group and a 5-position thioether substituent linked to a 2-oxo-pyrrolidinylethyl moiety. The compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS2/c9-7-10-11-8(15-7)14-5-6(13)12-3-1-2-4-12/h1-5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEPKTKKTFKMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C8H12N4OS2 and a molecular weight of 244.33 g/mol, this compound features a thiadiazole ring which is known for its potential pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The compound can be described structurally as follows:
- IUPAC Name : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
- Molecular Formula : C8H12N4OS2
- Molecular Weight : 244.33 g/mol
- Solubility : Soluble in various solvents
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazoles showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested against Escherichia coli and Staphylococcus aureus, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 8.5 µM for Gram-negative bacteria and varying activity against Gram-positive strains .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various human cancer cell lines. For example, one study reported IC50 values indicating potent antiproliferative activity against colon adenocarcinoma (HT29) and other cancer types . The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole scaffold can enhance anticancer efficacy.
Anti-inflammatory Activity
Thiadiazole derivatives have also been implicated in anti-inflammatory activities. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values between 0.3 - 8.5 µM |
| Study 2 | Anticancer | Significant cytotoxicity against multiple cancer cell lines with IC50 values indicating high potency |
| Study 3 | Anti-inflammatory | Demonstrated inhibition of inflammatory markers in vitro |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with Receptors : Potential binding to specific receptors involved in inflammatory responses or cancer signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can modulate oxidative stress levels within cells.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Appearance | Crystalline |
| Storage Temperature | 2-7°C |
| Hazard Classification | Warning |
Anticancer Activity
Research has indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to 5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine have been shown to inhibit the proliferation of various cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
In studies, certain analogs demonstrated IC₅₀ values comparable to established chemotherapeutic agents, suggesting their potential as effective anticancer drugs .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiadiazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
These findings highlight the potential of thiadiazole compounds in treating bacterial infections .
Anti-inflammatory Potential
The role of thiadiazole derivatives in inflammation modulation has been explored, particularly regarding their effects on cyclooxygenase enzymes (COX). Some studies have reported that modifications of the thiadiazole structure enhance selectivity for COX-II inhibition, which is crucial for developing anti-inflammatory medications with fewer side effects .
Case Study 1: Anticancer Efficacy
In a study published by Kumar et al., a series of thiadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain compounds exhibited IC₅₀ values significantly lower than traditional chemotherapeutics, suggesting their potential as lead compounds in cancer therapy .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed promising results against several pathogenic strains. Compounds were tested at varying concentrations, with some demonstrating effectiveness comparable to standard antibiotics like streptomycin .
Chemical Reactions Analysis
Formation of the Thiadiazole Core
The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. For example:
-
Thiosemicarbazide + Carboxylic Acid : Reaction with polyphosphoric acid (PPE) facilitates acylation and cyclodehydration to form the thiadiazole ring .
-
Oxidative Cyclization : Aldehydes or ketones can undergo oxidative cyclization with sulfur-containing reagents (e.g., H₂S, NH₄Fe(SO₄)₂·12H₂O) to form the heterocycle .
Cyclization Reactions
-
Thiosemicarbazide Acylation : Reaction of thiosemicarbazide with carboxylic acids forms 2-amino-1,3,4-thiadiazoles under PPE catalysis, proceeding through intermediate acyl thiosemicarbazides .
-
Oxidative Cyclization : Aldehydes react with sulfur donors (e.g., H₂S) and ammonia to form the thiadiazole ring via oxidative cyclization .
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiadiazole cyclization | Thiosemicarbazide, PPE | Heat (below 85°C) | 44–70% |
| Oxidative cyclization | NH₄Fe(SO₄)₂·12H₂O, H₂S | Reflux in acidic media | 63–83% |
Substitution Reactions
-
Nucleophilic Displacement : The thioether group is introduced via substitution of a halide (e.g., Cl) at the 5-position of the thiadiazole ring .
-
Coupling Reactions : The pyrrolidine group may be attached via amide or amine linkages, depending on the precursor.
Hydrolysis
The thioamide group in the thiadiazole ring can undergo hydrolysis to form a carboxamide under acidic or basic conditions .
Oxidation
The sulfide (-S-) in the thioether chain may oxidize to a sulfoxide (-SO-) or sulfone (-SO₂-) under oxidizing agents like H₂O₂.
Biochemical Reactions
-
Enzyme Inhibition : The thiadiazole ring may interact with enzymes via hydrogen bonding or metal coordination, contributing to antimicrobial or anticancer activity .
-
Electrophilic Substitution : Electron-deficient thiadiazoles can undergo electrophilic substitution at the 2-position .
Biological Activity Correlation
The compound’s structure influences its reactivity and biological properties:
-
Antimicrobial Activity : Substitution with electron-withdrawing groups (e.g., nitro, halogens) enhances potency by increasing lipophilicity and electronic effects .
-
Anticonvulsant Activity : Thiadiazole derivatives modulate GABA receptors or voltage-gated ion channels, with substitutions like Cl or Br improving efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The biological and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:
Substituent-Based Classification
Key Observations:
- Electron-Withdrawing Groups (e.g., nitro in SU 3327): Enhance interaction with enzymes like JNK, critical in diabetes models .
- Aromatic Substituents (e.g., methoxyphenyl, fluorobenzyl): Improve antimicrobial activity, likely due to enhanced membrane penetration .
- Heterocyclic Linkages (e.g., quinazoline): Broaden therapeutic scope (e.g., hypoglycemic effects via GSK-3 inhibition) .
- Aliphatic Chains (e.g., pyrrolidinylethyl): May improve CNS targeting due to amine solubility but lack explicit activity data .
Challenges and Opportunities
- Target Compound : Discontinuation suggests unresolved issues; structural optimization (e.g., replacing the oxo group) may revive interest.
- Activity Gaps : Pyrrolidine-containing analogs lack explicit data; further studies could explore CNS or protease inhibition roles.
- Synthetic Scalability : Methods for trifluoromethyl and quinazoline derivatives are well-established, offering templates for modification .
Q & A
Basic: What are the common synthetic routes for 5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine?
Methodological Answer:
The synthesis typically involves cyclocondensation and functionalization steps:
- Step 1: Start with thiosemicarbazide derivatives (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) reacting with carbon disulfide under basic conditions to form the thiadiazole core .
- Step 2: Introduce the (2-oxo-2-pyrrolidin-1-ylethyl)thio moiety via nucleophilic substitution. For example, benzyl halides or chloroacetyl chloride derivatives can react with the thiol group under ultrasound-assisted conditions to improve reaction efficiency .
- Optimization: Ultrasound irradiation reduces reaction time (e.g., from 6 hours to 30 minutes) and increases yields by 15–20% compared to conventional heating .
Basic: Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?
Methodological Answer:
- Spectroscopy:
- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions between thiadiazole and pyrrolidinone groups) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ for C₈H₁₂N₄OS₂: calculated 277.06, observed 277.05) .
Advanced: How can computational methods like DFT improve reaction pathway analysis for this compound?
Methodological Answer:
- DFT Applications:
- Reaction Mechanism: Model transition states and intermediates in nucleophilic substitution reactions (e.g., thiol-benzyl halide interactions). Compare activation energies under thermal vs. ultrasound conditions .
- Electronic Structure: Calculate HOMO-LUMO gaps to predict reactivity with biological targets (e.g., enzymes or DNA) .
- Validation: Overlay experimental IR/NMR data with DFT-simulated spectra to confirm structural assignments .
Advanced: How to resolve contradictions between experimental and computational data in synthesis optimization?
Methodological Answer:
- Case Study: If DFT predicts a lower-energy pathway but experimental yields are suboptimal:
- Step 1: Re-examine solvent effects (e.g., polar aprotic solvents like DMF stabilize intermediates better than ethanol) .
- Step 2: Adjust steric parameters in simulations (e.g., bulky pyrrolidinone groups may hinder nucleophilic attack, requiring longer reaction times) .
- Step 3: Use hybrid methods (e.g., MD simulations) to account for dynamic effects like ultrasound-induced cavitation .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
- SAR Workflow:
| Substituent | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| Pyrrolidinone | 12.3 (Anticancer) | PI3K/AKT |
| Piperidine | 28.7 (Antimicrobial) | DNA gyrase |
| Source: Adapted from kinase inhibition studies |
- Computational Docking: Map binding poses in protein active sites (e.g., PI3K/AKT pathway inhibitors) using AutoDock Vina .
Basic: What are the documented biological activities of thiadiazole derivatives structurally similar to this compound?
Methodological Answer:
- Key Activities:
- Assays:
Advanced: How to optimize reaction conditions for large-scale synthesis without compromising purity?
Methodological Answer:
- Scale-Up Challenges:
Advanced: What are the crystallographic considerations for resolving hydrogen-bonding networks in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
